Taurine

Catalog No.
S544609
CAS No.
107-35-7
M.F
C2H7NO3S
NH2CH2CH2SO3H
M. Wt
125.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurine

CAS Number

107-35-7

Product Name

Taurine

IUPAC Name

2-aminoethanesulfonic acid

Molecular Formula

C2H7NO3S
NH2CH2CH2SO3H

Molecular Weight

125.15 g/mol

InChI

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)

InChI Key

XOAAWQZATWQOTB-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)N

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
50 to 100 mg/mL at 74.3 °F (NTP, 1992)
In water, 94.9 g/L at 25 °C
Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol
80.7 mg/mL
Soluble in water
Soluble (in ethanol)

Synonyms

Taufon, Tauphon, Taurine, Taurine Hydrochloride, Taurine Zinc Salt (2:1), Taurine, Monopotassium Salt

Canonical SMILES

C(CS(=O)(=O)O)N

Description

The exact mass of the compound Taurine is 125.0147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50 to 100 mg/ml at 74.3° f (ntp, 1992)65 g/l in cold water0.64 m80.7 mg/ml at 20 °cin water, 94.9 g/l at 25 °csoluble in 15.5 parts of water at 12 °c; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °c; insoluble in absolute alcohol80.7 mg/mlsoluble in watersoluble (in ethanol)1.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids. It belongs to the ontological category of zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Taurine, scientifically known as 2-aminoethanesulfonic acid, is a sulfur-containing amino acid that plays a crucial role in various physiological processes in the human body and other organisms. Unlike traditional amino acids, taurine is not used for protein synthesis but is vital for several biological functions, including bile salt formation, osmoregulation, and modulation of calcium signaling. It exists primarily as a zwitterion at physiological pH, which contributes to its solubility in water and biological fluids .

Taurine is naturally found in high concentrations in the brain, heart, and skeletal muscles, with significant amounts present in meat, fish, and dairy products. It is considered a semi-essential amino acid because while the body can synthesize it from cysteine and methionine, dietary intake is often necessary to maintain adequate levels .

Due to its functional groups. Notably, its amino group can react with aldehydes, forming stable products that exhibit antioxidative properties. Studies have shown that taurine reacts with glucose and malondialdehyde, inhibiting the modification of low-density lipoproteins by these aldehydes . Additionally, taurine can react with superoxide radicals to form peroxytaurine, an organic peroxysulfonic acid that has implications in oxidative stress responses .

Other significant reactions include:

  • Catalytic Role: Taurine acts as a green bio-organic catalyst in various organic reactions performed in aqueous environments, promoting high yields without the need for toxic solvents .
  • Formation of Derivatives: Taurine can be modified to produce derivatives such as taurocholic acid and tauromustine, which have specific biological activities .

Taurine exhibits several biological activities that are essential for health:

  • Cardiovascular Health: It helps regulate blood pressure and improve heart function by modulating calcium levels and reducing oxidative stress .
  • Neuroprotective Effects: Taurine supports nerve growth and may protect against neurodegenerative diseases by stabilizing cell membranes and preventing excitotoxicity .
  • Antioxidant Properties: It mitigates oxidative damage by scavenging free radicals and enhancing the antioxidant capacity of cells .
  • Bile Salt Formation: Taurine is conjugated with bile acids, aiding in lipid digestion and absorption .

Taurine can be synthesized both biologically and chemically:

  • Biological Synthesis:
    • In mammals, taurine is synthesized from cysteine through two primary pathways:
      • The cysteine sulfinic acid pathway, where cysteine is oxidized to cysteine sulfinic acid and subsequently decarboxylated to hypotaurine before being oxidized to taurine.
      • The transsulfuration pathway, converting homocysteine into cystathionine, which is then processed into hypotaurine before forming taurine .
  • Chemical Synthesis:
    • Commercially, taurine is produced via methods such as ammonolysis of isethionic acid or through the reaction of aziridine with sulfurous acid. The ethanolamine method is also commonly employed in industrial settings .

Taurine has diverse applications across various fields:

  • Nutritional Supplements: Commonly included in energy drinks and dietary supplements due to its potential benefits on exercise performance and recovery.
  • Pharmaceuticals: Used in treatments for conditions like congestive heart failure and liver diseases due to its cardioprotective properties .
  • Animal Nutrition: Essential for pet food formulations as it supports heart health and reproductive functions in cats and dogs .
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and ability to enhance skin barrier function.

Research has highlighted several interactions involving taurine:

  • Taurine may influence the pharmacokinetics of lithium by slowing its elimination from the body, potentially necessitating dosage adjustments for patients on lithium therapy .
  • It has been observed that taurine can enhance the effects of antihypertensive medications by further lowering blood pressure; thus, careful monitoring is advised when co-administered with these drugs .

CompoundStructureKey Features
HomotaurineSimilar amino sulfonic acidPrecursor to acamprosate; involved in neuroprotection
CysteineContains sulfurPrecursor to taurine; involved in protein synthesis
Beta-AlanineNon-sulfonic amino acidUsed as a supplement for athletic performance
GlycineSimplest amino acidInvolved in protein synthesis; acts as an inhibitory neurotransmitter
MethionineSulfur-containing amino acidPrecursor to cysteine; involved in methylation processes

Taurine's unique zwitterionic nature allows it to function effectively in physiological environments where other similar compounds may not exhibit the same solubility or reactivity. Its distinct role as a non-protein amino acid further emphasizes its importance in biological systems compared to other amino acids listed above .

Cysteine Sulfinic Acid Pathway in Mammalian Systems

The cysteine sulfinic acid pathway represents the predominant route for taurine biosynthesis in mammalian systems [1] [2]. This pathway involves the sequential enzymatic conversion of L-cysteine through three distinct steps, each catalyzed by specific enzymes with varying tissue distribution and regulatory mechanisms.

The initial step involves the oxidation of L-cysteine to cysteine sulfinic acid, catalyzed by cysteine dioxygenase [1] [2]. Cysteine dioxygenase is a non-heme iron enzyme with a molecular weight of approximately 22.5 kilodaltons, containing 200 amino acid residues and exhibiting an isoelectric point of 5.5 [3]. The enzyme demonstrates remarkable conservation across mammalian species, with murine and human cysteine dioxygenase differing in only 16 amino acid residues [3]. The enzyme adopts the characteristic β-barrel fold of the cupin superfamily, with the NE2 atoms of histidine residues at positions 86, 88, and 140 providing the metal binding site [4].

Cysteine dioxygenase activity exhibits significant tissue-specific variation within mammalian systems. Hepatic tissue demonstrates the highest enzyme activity, with rat liver showing particularly robust activity compared to other mammalian species [5]. In cultured rat astrocytes, cysteine dioxygenase activity was measured at 2.4 ± 0.2 nanomoles per milligram protein per minute, while cysteine sulfinate decarboxylase activity reached 8.3 ± 2.8 nanomoles per milligram protein per minute [6]. The enzyme demonstrates strong substrate specificity and is highly regulated by intracellular cysteine concentrations, with activity being strongly dependent on cysteine concentration over both physiological and pathophysiological ranges [6].

The second enzymatic step involves the decarboxylation of cysteine sulfinic acid to hypotaurine, catalyzed by cysteine sulfinate decarboxylase [1] [2]. This enzyme belongs to the group II pyridoxal 5'-phosphate-dependent amino acid decarboxylases family and contains both the DOPA decarboxylase domain and the NPHK sequence motif [7]. Cysteine sulfinate decarboxylase exhibits considerable variation in activity across different mammalian tissues and species, with particularly high activity observed in neural tissues [8].

The final step in the pathway involves the oxidation of hypotaurine to taurine, a reaction that remained enigmatic for over five decades until recent identification of the responsible enzyme [9] [10]. Flavin-containing monooxygenase 1 has been definitively identified as the enzyme catalyzing this conversion, utilizing either nicotinamide adenine dinucleotide phosphate or nicotinamide adenine dinucleotide as cofactor [9] [10]. Metabolite analysis of urine from flavin-containing monooxygenase 1-null mice revealed accumulation of hypotaurine and deficit of taurine compared to wild-type mice, providing compelling in vivo evidence for this enzymatic assignment [10].

Cysteamine Dioxygenase-Dependent Synthesis

The cysteamine dioxygenase-dependent pathway represents an alternative route for taurine biosynthesis, particularly significant in tissues with high coenzyme A turnover [1] [11]. This pathway utilizes cysteamine, the end product of coenzyme A degradation, as the initial substrate for taurine synthesis.

Cysteamine dioxygenase catalyzes the oxidation of cysteamine directly to hypotaurine, bypassing the cysteine sulfinic acid intermediate [1]. The enzyme demonstrates wide expression across mammalian tissues, with particularly high activity observed in liver and kidney [12]. In fish species, cysteamine dioxygenase activity shows remarkable variation, with bluegill Lepomis macrochirus and rainbow trout Oncorhynchus mykiss demonstrating the highest activities, while red sea bream Pagrus major and Japanese flounder Paralichthys olivaceus show minimal or undetectable activity [12].

The cysteamine pathway becomes particularly relevant under conditions of elevated coenzyme A degradation or when cysteine availability is limited [1]. This pathway involves the hydrolysis and decarboxylation of R-4-phosphopantothenoyl-L-cysteine, a key intermediate in coenzyme A biosynthesis, to produce cysteamine [11]. The resulting cysteamine is then converted to hypotaurine by cysteamine dioxygenase, with subsequent oxidation to taurine following the same final step as the cysteine sulfinic acid pathway [11].

Research has demonstrated that exposure of cells to cysteamine results in elevated intracellular hypotaurine concentrations without corresponding increases in taurine levels, suggesting that hypotaurine oxidation may be rate-limiting under certain conditions [1] [13]. This finding emphasizes the critical role of flavin-containing monooxygenase 1 in completing taurine biosynthesis regardless of the precursor pathway utilized.

Intercellular Metabolic Coupling in Neural Tissues

Neural tissues exhibit sophisticated intercellular metabolic coupling mechanisms for taurine biosynthesis, particularly between astrocytes and neurons [14] [15] [16]. This metabolic cooperation represents a fundamental aspect of brain taurine homeostasis and demonstrates the specialized roles of different cell types in supporting overall neural function.

Astrocytes serve as the primary sites of taurine synthesis in the central nervous system, expressing high levels of both cysteine dioxygenase and cysteine sulfinate decarboxylase [1] [14]. These glial cells demonstrate robust capacity for incorporating radioactivity from labeled cysteine into taurine, establishing the presence of a complete taurine synthesis pathway [13]. Astrocytic taurine synthesis from extracellular cysteine occurs at a rate of approximately 21.2 ± 2.0 picomoles per milligram protein per minute, with negligible degradation rates of less than 1.3% of the synthesis rate [6].

The metabolic coupling between astrocytes and neurons involves the transfer of hypotaurine from astrocytes to neurons, where it serves as a substrate for neuronal taurine production [14] [15]. This intercellular cooperation ensures adequate taurine availability in neurons, which may have limited capacity for de novo synthesis compared to astrocytes [15]. The coupling mechanism allows neurons to maintain high intracellular taurine concentrations necessary for optimal function while relying on astrocytic metabolic support.

Astrocytes release taurine as a gliotransmitter, promoting both extracellular and intracellular effects in neurons [14] [16]. The extracellular effects include binding to neuronal gamma-aminobutyric acid type A and glycine receptors, resulting in cellular hyperpolarization and attenuation of N-methyl-D-aspartic acid-mediated glutamate excitotoxicity [14] [16]. Intracellular effects of taurine in neurons are directed toward calcium homeostatic pathways, reducing calcium overload and preventing excitotoxicity, mitochondrial stress, and apoptosis [14] [16].

The metabolic coupling between astrocytes and neurons can be influenced by external factors, including osmotic conditions and metal exposure [6] [14]. Hyperosmotic treatment increases net taurine production in astrocytes, while manganese exposure induces increases in astrocytic taurine and decreases in neuronal taurine in co-culture systems [14]. These findings demonstrate the dynamic nature of intercellular taurine metabolism and its responsiveness to environmental conditions.

Species-Specific Variations in Taurine Production

Taurine biosynthesis capacity varies dramatically across different species, reflecting evolutionary adaptations to dietary habits, metabolic requirements, and environmental conditions [17] [18] [7]. These variations primarily result from differences in the activities and regulation of key biosynthetic enzymes, particularly cysteine dioxygenase and cysteine sulfinate decarboxylase.

Mammalian species demonstrate remarkable diversity in taurine synthesis capabilities. Cats exhibit extremely limited taurine synthesis capacity due to very low cysteine sulfinate decarboxylase activity, making taurine an essential dietary nutrient [19] [20] [21]. The feline liver demonstrates minimal availability of cysteine sulfinate decarboxylase, the enzyme required to convert cysteine to taurine [21]. Additionally, cats conjugate all bile acids exclusively with taurine, unlike other mammals that can utilize both glycine and taurine for bile acid conjugation [19] [22]. This obligate taurine conjugation results in continuous fecal losses that cannot be compensated by endogenous synthesis [21].

Dogs exhibit breed-specific variations in taurine synthesis capacity, with large breeds demonstrating significantly lower synthesis rates compared to smaller breeds [23] [24]. Large breed dogs, including Newfoundlands, show lower taurine biosynthesis rates when fed diets with near-limiting sulfur amino acid content [23]. The taurine biosynthesis rate in mongrels weighing 37.9 ± 2.1 kilograms was significantly lower than in beagles weighing 12.8 ± 0.4 kilograms when fed identical diets [23]. This size-related difference in synthesis capacity may explain the higher incidence of diet-induced dilated cardiomyopathy in large breed dogs compared to smaller breeds [23].

Fish species demonstrate extraordinary variation in taurine biosynthesis capabilities, with some species showing high synthesis rates while others exhibit minimal capacity [18] [7]. Rainbow trout possess high taurine biosynthesis ability despite lower cysteine dioxygenase expression, compensated by higher cysteine sulfinate decarboxylase expression and catalytic efficiency [18] [7]. The cysteine sulfinate decarboxylase from rainbow trout contains a three-residue substrate recognition motif with the sequence F126/S146/Y148, which confers high catalytic efficiency [7]. In contrast, Japanese flounder demonstrates low taurine biosynthesis capacity, with cysteine sulfinate decarboxylase containing the sequence F88/N108/F110, resulting in significantly lower catalytic efficiency [7].

The differential regulation of taurine biosynthetic enzymes across species reflects adaptation to specific ecological niches and dietary patterns. Rainbow trout shows lower cysteine dioxygenase expression but greater responsiveness to cysteine stimulation compared to Japanese flounder [7]. These differences may represent evolutionary adaptations to different dietary compositions and osmotic conditions encountered by these species in their natural environments [7].

Human taurine biosynthesis capacity is relatively limited compared to laboratory animals such as rats and mice [17]. Humans, along with monkeys, exhibit extremely low cysteine sulfinate decarboxylase activity in hepatic tissue, similar to cats [7]. This limited synthesis capacity makes humans conditionally dependent on dietary taurine intake, particularly during periods of increased physiological demand such as growth, pregnancy, and illness [19].

Thermodynamic Parameters (ΔHf, ΔGf)

The fundamental thermodynamic properties of taurine have been well-characterized through experimental calorimetric studies. The standard enthalpy of formation for solid taurine has been determined to be -774.5 ± 0.9 kJ/mol at standard conditions [1]. This value was obtained through combustion calorimetry using sulfuric acid as the combustion medium, following the methodology described by Yang, Pilcher, and colleagues [1]. The corresponding standard enthalpy of combustion for solid taurine is -1614.9 ± 0.8 kJ/mol [1].

The standard Gibbs free energy of formation for taurine has been calculated through various thermodynamic approaches. Research on amino acid thermodynamics indicates that taurine exhibits a standard Gibbs free energy of formation ranging from approximately -700 to -750 kJ/mol, though specific values vary depending on the calculation method and reference state [2]. The dissociation constants of taurine provide additional thermodynamic insights, with the standard reaction Gibbs free energy for the second dissociation constant being 51.71 kJ/mol at 298.15 K [2].

Binding thermodynamics studies have revealed that taurine exhibits negative enthalpy changes during molecular interactions. For example, the reaction enthalpy for taurine binding to human serum albumin is -3.32 × 10⁵ J/mol [3], indicating an exothermic binding process. The binding constant decreases with temperature, demonstrating that taurine-protein interactions are thermodynamically favorable at lower temperatures [4] [5].

The activation energy for various taurine-related processes has been documented. Thermal decomposition studies show an activation energy of 167.88 kJ/mol for taurine decomposition under non-isothermal conditions [6]. In biological systems, taurine influences the activation energy of calcium uptake processes, with studies showing that taurine addition lowers the apparent activation energy for calcium ion uptake in retinal membrane preparations [7].

ParameterValueUnitsReference
Standard Enthalpy of Formation (ΔHf°)-774.5 ± 0.9kJ/molYang et al., 1994 (NIST)
Standard Enthalpy of Combustion (ΔcH°)-1614.9 ± 0.8kJ/molYang et al., 1994 (NIST)
Standard Gibbs Free Energy of Formation (ΔGf°)~-700 to -750kJ/molLiterature varies
Reaction Enthalpy (TAU-HSA binding)-3.32 × 10⁵J/molCharacterization study
Activation Energy (thermal degradation)167.88kJ/molThermal analysis study

Aqueous Solubility and pH-Dependent Speciation

Taurine demonstrates excellent aqueous solubility across a wide range of conditions. At standard temperature (20°C), taurine exhibits a water solubility of 79 g/L [8] [9]. This solubility increases significantly with temperature, reaching 159.8 mM (20 mg/mL) at 25°C [10]. The temperature-dependent solubility follows the general trend of increased dissolution with elevated temperatures, with solubility values ranging from 85 to 168 g per 1000 g of water in the temperature range of 293.15 to 313.15 K [11] [12].

The pH-dependent speciation of taurine is governed by its zwitterionic nature. Taurine possesses two ionizable groups: a sulfonate group with a pKa of approximately 1.5 [13] [14] and an amino group with pKa values of 9.0 at 25°C and 8.6 at 37°C [15]. At physiological pH (7.4), taurine exists predominantly as a zwitterion, with the amino group 95.6% ionized and the sulfonate group nearly 100% ionized [16] [17].

The isoelectric point of taurine occurs at pH 5.12 [16] [17], where the molecule carries no net charge. Below this pH, taurine exists primarily as a cation with the charge localized on the amino group. Above the isoelectric point, taurine transitions to an anionic form with the charge localized on the sulfonate group. The pH range of 3.5 to 8.5 is optimal for taurine stability in aqueous solutions, as confirmed by transparency studies in pharmaceutical formulations [16] [17].

Solubility stability is maintained across different pH conditions. Studies demonstrate that aqueous solutions of taurine remain transparent in the pH range of 3.5 to 8.5, confirming the presence of taurine in water-soluble ionic forms throughout this range [16] [17]. The buffering capacity of taurine is significant at physiological pH, with mitochondrial taurine concentrations of 70 μmol/(g protein) providing a buffering capacity of 15-40 (μmol H⁺)/(g protein) [15].

Temperature (°C)Aqueous SolubilitypH ConditionsSpeciation Notes
2079 g/L4.5-6.0Zwitterion form
25159.8 mM (20 mg/mL)NeutralZwitterion form
37Increases with temperaturePhysiological95.6% ionized amino group
80-120Stable in buffered systems6.7Stable buffered solution

Thermal Decomposition Kinetics

Taurine exhibits exceptional thermal stability with a melting point ranging from 305 to 328°C [18] [9] [19]. The compound undergoes decomposition rather than melting at temperatures above 300°C [20] [19], making it thermally stable under most processing conditions. Thermogravimetric analysis reveals that taurine maintains stability up to 250-300°C, with excellent thermal stability compared to other amino acids [21] [22].

The thermal decomposition kinetics of taurine follow first-order kinetics under non-isothermal conditions [6]. The activation energy for thermal decomposition is 167.88 kJ/mol, with a pre-exponential factor of 1.82 × 10¹³ min⁻¹ [6]. The mechanism function is classified as the Mampel Power law with n = 1, indicating a phase boundary reaction mechanism [6].

Derivative formation during thermal stress provides insights into taurine stability. N-chlorotaurine (taurine chloramine) formation occurs when taurine reacts with hypochlorous acid, and this derivative decomposes with a first-order rate constant of 9.9 ± 0.5 × 10⁻⁴ h⁻¹ at 37°C in phosphate buffer (pH 7.4) [23] [24]. This decomposition process yields sulphoacetaldehyde as the primary product [23] [24].

Heat stability studies in food systems demonstrate that taurine follows first-order degradation kinetics in milk at temperatures of 80, 100, and 120°C [25] [26]. The activation energy for heat degradation in milk is 20.5 kcal/mol, which is comparable to the activation energy for lysine degradation (21.0 kcal/mol) in similar systems [25] [26]. The degradation mechanism appears to proceed through nonenzymatic browning reactions [25] [26].

Thermal protection mechanisms have been identified in biological systems. Studies show that taurine supplementation enhances thermal stability of proteins and enzymes. For example, taurine treatment increases the transition temperature in Arrhenius plots from 17.9 ± 4.9°C to 25.4 ± 0.8°C for calcium uptake processes [7]. The thermal stability of taurine-treated enzyme systems is retained at different temperatures and shows improved stability compared to untreated controls [4] [5].

ParameterValueUnitsConditions
Melting Point305-328°CAtmospheric pressure
Decomposition Temperature300-305°CAtmospheric pressure
Thermal Stability Range250-300°CThermally stable
Activation Energy (decomposition)167.88kJ/molNon-isothermal TGA
Pre-exponential Factor1.82 × 10¹³min⁻¹Non-isothermal TGA
Rate Constant (N-chlorotaurine decomp.)9.9 ± 0.5 × 10⁻⁴h⁻¹pH 7.4, 37°C

Radical Scavenging Mechanisms

Taurine exhibits multifaceted radical scavenging mechanisms that operate through both direct and indirect pathways. The direct radical scavenging activity of taurine is concentration-dependent, with IC₅₀ values varying significantly among different radical species [27] [28]. For DPPH radicals, taurine demonstrates an IC₅₀ of approximately 1.2 mM [27]. Against hydroxyl radicals, the IC₅₀ is 0.241 mg/mL (~1.9 mM), while for alkyl radicals, it is 0.206 mg/mL (~1.7 mM) [27].

The superoxide radical scavenging activity of taurine is comparatively lower, with IC₅₀ values exceeding 8 mM [27]. This indicates that taurine's direct scavenging capacity against superoxide radicals is less efficient than against other reactive oxygen species. However, at higher concentrations (15-60 mM), taurine demonstrates significant scavenging activity against peroxyl radicals, nitric oxide, and superoxide anions [27] [29].

Mechanistic studies reveal that taurine's radical scavenging activity operates through electron donation and hydrogen atom transfer mechanisms [28] [30]. The sulfur-containing amino acid structure of taurine provides excellent antioxidant capabilities due to its ability to donate electrons to neutralize free radicals [30]. Electron spin resonance (ESR) spectroscopy studies confirm that taurine exhibits dose-dependent radical scavenging activity with decreased ESR signal intensity correlating with increased taurine concentration [28].

Indirect radical scavenging mechanisms involve the formation of taurine derivatives that possess enhanced antioxidant properties. N-chlorotaurine and N-bromotaurine, formed through reactions with hypochlorous acid and hypobromous acid respectively, demonstrate potent radical scavenging activity [31] [32]. These derivatives protect phagocytic cells from self-imposed oxidative injury and serve as important components of the cellular antioxidant defense system [31] [32].

Mitochondrial protection represents a crucial indirect mechanism of taurine's antioxidant activity. Taurine serves as a regulator of mitochondrial protein synthesis, thereby enhancing electron transport chain activity and protecting mitochondria against excessive superoxide generation [33]. Taurine deficiency leads to compromised electron transport chain function and significantly increased free radical production [33].

Membrane stabilization constitutes another indirect antioxidant mechanism. Taurine stabilizes biological membranes and suppresses alterations in membrane permeability caused by oxidative stress factors [31]. This membrane-protective effect contributes to cellular protection against oxidative damage and maintains cellular integrity under stress conditions [31].

Enzymatic interactions demonstrate that taurine upregulates antioxidant enzyme activity in a dose-dependent manner. Taurine enhances the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [34]. The Kelch-like ECH-associated protein 1–nuclear factor E2-related factor 1 (Keap1–Nrf2) pathway is activated by taurine chloramine, leading to upregulation of antioxidant genes [34].

Radical TypeIC₅₀/ActivityMechanismEffective Concentration
DPPH radical1.2 mMDirect electron donation1-2 mM
Hydroxyl radical (OH- )0.241 mg/mL (~1.9 mM)Direct scavenging1-2 mM
Superoxide radical (O₂- ⁻)>8 mMPoor direct scavenging>8 mM
Alkyl radical0.206 mg/mL (~1.7 mM)Direct scavenging1-2 mM
Peroxyl radicalScavenged at 15-60 mMDirect scavenging15-60 mM
Nitric oxide (NO- )Scavenged at 15-60 mMDirect scavenging15-60 mM
Peroxynitrite (ONOO⁻)Prevents nitrotyrosine formationProtective against formationPhysiological levels
Hydrogen peroxide (H₂O₂)No direct reactivity at 1 mMIndirect protectionNot effective directly
Hypochlorous acid (HOCl)Forms N-chlorotaurineConjugation reactionPhysiological levels
Hypobromous acid (HOBr)Forms N-bromotaurineConjugation reactionPhysiological levels

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Large white crystals or white powder.
Dry Powder
Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS]
Solid
White to cream coloured crystaline solid;

Color/Form

Colorless crystals
Monoclinic prisms from wate

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

125.01466426 g/mol

Monoisotopic Mass

125.01466426 g/mol

Boiling Point

It decomposes before reaching boiling point (325ºC)

Heavy Atom Count

7

Taste

Slightly acidic taste

Density

Density = 1.7 g/cu cm
Bulk density = 0.65-0.75 g/cu cm

LogP

log Kow = -3.36 (est)

Odor

Odorless
Almost odorless

Decomposition

When heated to decomposition it emits very toxic fumes of SOx and NOx

Appearance

A crystalline solid

Melting Point

572 °F (decomposes) (NTP, 1992)
325 °C (decomposes)
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1EQV5MLY3D

GHS Hazard Statements

Aggregated GHS information provided by 1706 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 362 of 1706 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1344 of 1706 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The use of diet supplements containing taurine is indicated for the nutritional support of infants and young pediatric patients requiring total parenteral nutrition via central or peripheral routes. The usage of diet supplements containing taurine prevents nitrogen and weight loss or to treat negative nitrogen balance in pediatric patients where the alimentary tract cannot be done through oral, gastrostomy or jejunostomy administration, there is impaired gastrointestinal absorption or protein requirements are substantially increased.
FDA Label

Therapeutic Uses

Taurine may be helpful in some with congestive heart failure and hypertension. It has demonstrated some antiatherogenic effects in both animal and human studies.
THERAPEUTIC CATEGORY (VETERINARY): In preventation of retinal degeneration and in prevention and treatment of taurine-deficiency cardiomyopathy in cats
Taurine has been added to most human infant formulas since the mid-1980s.

Pharmacology

The diet supplements containing taurine are formulated as a well-tolerated nitrogen source for nutritional support. Administration of diet supplements regulates the level of plasma amino acid concentration, nitrogen balance, weight and serum protein concentration to reach normal values, thus improving the nutritional status.[FDA label]

Mechanism of Action

The diet supplements containing taurine function by replacing the missing nutriments in the body. Taurine, as a single agent, presents different functions like substrate for formation of bile salts, cell volume regulation, modulation of intracellular calcium, cytoprotection of central nervous system, etc.

Vapor Pressure

0.000172 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches).

Other CAS

107-35-7

Absorption Distribution and Excretion

Oral administration of taurine was studied and it reported dose-dependent values of AUC, Cmax and tmax wherein a dose of 1-30 mg/kg ranged from 89-3452 mcg min/L, 2-15.7 mcg min/ml and 15 min respectively. Further studies in healthy individuals gave an AUC, Cmax and tmax in the range of 116-284.5 mg h/L, 59-112.6 mg/L and 1-2.5 h.
Taurine flows and gets distributed in veins and arteries and reports have observed the presence of a significant released of taurine in portally drained viscera, thus suggesting that the main elimination route of taurine is by the gut. This elimination route may be explained by the enterohepatic cycle of taurine.
The distribution of taurine was studied under the two-compartment model and each one of the compartments gave a range for the volume of distribution of 299-353 ml/kg in compartment 1 and 4608-8374 ml/kg in compartment 2 in mice. Further studies in healthy indivudals gave a volume of distribution that ranged from 19.8 to 40.7 L.
The clearance rate of orally administered taurine was reported to be dose-dependent wherein a dose of 1 mg/kg it presents a clearance rate of 11.7 ml min/kg, 10 mg/kg generates a clearance rate of 18.7 ml min/kg and a dose of 30 mg/kg reports a clearance rate of 9.4 ml min/kg. Further studies in healthy individuals generate a clearance rate that ranged from 14 to 34.4 L/h.
Taurine is not usually completely reabsorbed from the kidneys, and some fraction of an ingested dose of taurine is excreted in the urine.
Following ingestion, taurine is absorbed from the small intestine via the beta-amino acid or taurine transport system... Tautine is transported to the liver via the portal circulation, where much of it forms conjugates with bile acids... The taurine conjugates are excreted via the biliary route. Taurine that is not conjugated in the liver is distributed via the systemic circulation to various tissues in the body.
Taurine is present in high amounts in the brain, retina, myocardium, skeletal and smoth muscle, platelets and neutrophils.
Human studies showed significant increases in plasma taurine 90 minutes after consumption of a taurine-rich meal with levels declining to background within 180-270 minutes...
For more Absorption, Distribution and Excretion (Complete) data for Taurine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Taurine can be metabolized by diverse organisms to form different types of metabolites derived from the original form of taurine. In the human, the pathways that form the metabolism of taurine are divided in the formation of 5-glutamyl-taurine by the action of the enzyme gamma-glutamyltransferase 6 or the formation of taurocholate by the action of the bile acid-CoA:amino acid N-acyltransferase.
There are two sources of taurine in the body: dietary and endogenous. In mammals, taurine is synthesised in many tissues; the main sites are liver, brain and pancreas, predominantly in alpha-islets. Taurine is synthesised from cysteine and methionine in a few steps, one of which requires pyridoxal-5-phosphate (vitamin B6) as coenzyme of cysteine sulphinate decarboxylase. In species other than mammals, the biosynthesis of taurine has been poorly studied. The extent of synthesis varies widely between species. An adult rat consuming standard laboratory food produces about 80 % of its total body taurine and obtains the remainder from the diet. However, if required, rats can obtain all body taurine from biosynthesis, since rats fed taurine-free diets for extended periods do not exhibit any decrease in tissue taurine concentrations. Cats have low levels of activity of cysteine sulphinate decarboxylase, the rate-limiting enzyme for taurine biosynthesis, and are, therefore, dependent on a dietary source to maintain their body pool of this amino acid. Thus, taurine is an essential nutrient in cats.
Taurocholate, the bile salt conjugate of taurine and cholic acid, is the principal conjugate formed via the action of the enzyme choloyl-CoA N-acyltransferase.
In all vertebrates except mammals, taurine is the sole amino acid conjugated to form bile salts. Among the mammals, carnivores also tend to be conjugators of taurine only, whereas other species tend to conjugate both taurine and glycine. High concentrations of taurine are present in retina, liver, pancreas, central nervous system and white blood cells. The largest pools of taurine are found in skeletal and cardiac muscles, where it regulates intracellular Ca2+ concentration...

Wikipedia

Taurine
Tacrolimus

Drug Warnings

Pregnant women and nursing mothers should avoid taurine supplements unless recommended by their physicians. Those with congestive heart failure should only use taurine under medical supervision.
Taurine is contraindicated in those hypersensitive to any component of a taurine-containing nutritional supplement.

Biological Half Life

Oral administration of taurine in healthy individuals gave a plasma elimination half-life that ranged from 0.7-1.4 h.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

Taurine is synthesised starting from ethylene oxide and sodium bisulphite. Subsequently, liquid ammonia and sulphuric acid are added. The product is then decolorised, purified, crystallised, centrifuged, dried, sieved and blended with the carrier to obtain the additive.
Ethyleneimine reacts rapidly with sulfurous acid to give taurine in high yield.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Ethanesulfonic acid, 2-amino-: ACTIVE
Dietary taurine mainly comes from animal food. Taurine is present in very low levels in plant foods. Taurine is found in seaweeds.
Taurine is the only known naturally occurring sulfonic acid. The material is an essential amino acid for cats and is used extensively by Ralston Purina Company as a food supplement in cat food manufacture. Approximately 5,000-6,000 tons of taurine (synthetic and natural) were produced in 1993; 50% for pet food manufacture, 50% in pharmaceutical applications.
Taurine and D-glucurono-gamma-lactone are constituents of the so-called energy drinks, but they also occur at much lower levels as natural ingredients in food, and they are also normal human metabolites.
Taurine occurs naturally in food, especially in seafood and meat, and it is a normal metabolite in humans. It is a metabolic product of sulphur-containing amino acids, and it is mainly biosynthesised from cysteine in the liver.
...taurine used in "energy" drinks complies with US Pharmacopoeia specifications (US Pharmacopeia, 2005). Purity is not less than 98.5 %.

Analytic Laboratory Methods

...taurine can be determined in "energy" drinks after derivatization with dabsylchloride by HLPC with UV detection...

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

It prevented the development of ethanol-induced hypertension in rats.
In animal studies, taurine was found to ameliorate the pulmonary side effects (pulmonary fibrosis) of bleomycin.
...Three fatalities occurred after "energy" drinks had been consumed in combination with alcohol, whereby the forensic examinations including autopsy yielded negative results concerning medicaments and drugs, values between 0.59 and 0.87 parts per thousand of ethanol in blood samples, but no clear causes of death.
...Severe adverse effects arose after consumption of an "energy" drink in combination with physical efforts: A 31-year old regularly trained man consumed 750 mL of an "energy" drink while taking part in a 3,000 m competition. He developed a poor general condition with a rhabdomyolysis and acute kidney failure with tubular necrosis diagnosed one week after the competition.
For more Interactions (Complete) data for Taurine (10 total), please visit the HSDB record page.

Stability Shelf Life

Taurine (three batches, stored in polyethylene sealed bags) was demonstrated to have a shelf-life of 36 months at 25 geg C. Shelf-life was measured under accelerated conditions at 40 °C and no loss was observed for six months (three batches).
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1. Schaffer, S., and Kim, H.W. Effects and mechanisms of taurine as a therapeutic agent. Biomol. Ther. (Seoul) 26(3), 225-241 (2018).
2. Choi, E.-J., Tang, Y., Lee, C.B., et al. Investigation of antioxidant and anticancer potential of taurine by means of multiple chemical and biological assays. Taurine 9 (2018).
3. Mele, A., Manturano, P., De Bellis, M., et al. A long-term treatment with taurine prevents cardiac dysfunction in mdx mice. Transl. Res. 204, 82-99 (2019).
4. Louzada, P.R., Lima, A.C.P., Mendonça-Silva, D.L., et al. Taurine prevents the neurotoxicity of ß-amyloid and glutamate receptor agonists: Activation of GABA receptors and possible implications for Alzheimer’s disease and other neurological disorders. FASEB J. 18(3), 511-518 (2004).

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